molecular formula C13H14O4 B14563247 4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one CAS No. 61726-76-9

4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one

Cat. No.: B14563247
CAS No.: 61726-76-9
M. Wt: 234.25 g/mol
InChI Key: WHLQCXROWXIVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied in various fields of science. This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methyl groups attached to a benzopyran ring.

Preparation Methods

The synthesis of 4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction yields the desired coumarin derivative through a series of steps that include condensation and cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzopyran ring.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61726-76-9

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-ethoxy-7-methoxy-5-methylchromen-2-one

InChI

InChI=1S/C13H14O4/c1-4-16-10-7-12(14)17-11-6-9(15-3)5-8(2)13(10)11/h5-7H,4H2,1-3H3

InChI Key

WHLQCXROWXIVGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC2=C1C(=CC(=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.